1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole
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Overview
Description
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole typically involves the condensation of pyrrole and imidazole derivatives. One common method involves the reaction of 1-(4-bromomethylphenyl)-1H-imidazole with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Similar structure but lacks the imidazole ring.
4-(1H-Imidazol-1-ylmethyl)phenylamine: Contains imidazole but differs in the substitution pattern.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-imidazole: Similar but with different substitution on the phenyl ring
Uniqueness
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .
Properties
CAS No. |
144693-27-6 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[[4-(pyrrol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C15H15N3/c1-2-9-17(8-1)11-14-3-5-15(6-4-14)12-18-10-7-16-13-18/h1-10,13H,11-12H2 |
InChI Key |
FEPUHMADAWVOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)CN3C=CN=C3 |
Origin of Product |
United States |
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